L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine

Description

Introduction to L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine

Chemical Identity and Nomenclature

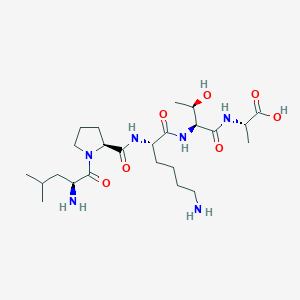

This compound is a linear pentapeptide comprising five amino acids: leucine (L), proline (P), lysine (K), threonine (T), and alanine (A). Its systematic IUPAC name, This compound, reflects the sequence-specific arrangement of these residues. The peptide’s condensed formula, H-Leu-Pro-Lys-Thr-Ala-OH, further emphasizes its N-to-C terminal orientation.

Key Structural Features:

| Property | Value |

|---|---|

| Molecular Formula | C$${24}$$H$${44}$$N$${6}$$O$${7}$$ |

| Molecular Weight | 528.6 g/mol |

| Sequence (One-Letter Code) | LPKTA |

| PubChem CID | 71419947 |

The peptide’s backbone includes a proline residue, which introduces a conformational constraint due to its cyclic side chain, potentially influencing secondary structure formation. Lysine contributes a positively charged ε-amino group at physiological pH, enabling electrostatic interactions with negatively charged biomolecules.

Historical Context in Peptide Research

The synthesis of LPKTA is rooted in the evolution of peptide chemistry. The field advanced significantly after Emil Fischer’s pioneering work on peptide bonds in 1901, which laid the groundwork for understanding amino acid linkages. By the 1960s, Robert Bruce Merrifield’s development of solid-phase peptide synthesis (SPPS) revolutionized the production of complex peptides like LPKTA. SPPS enabled stepwise assembly of amino acids on an insoluble resin, minimizing side reactions and simplifying purification—a critical advancement for synthesizing pentapeptides with specific sequences.

Pentapeptides gained prominence in the late 20th century as tools for probing protein function. For instance, pentapeptide scanning mutagenesis , developed in 1997, involved inserting variable five-residue cassettes into proteins to study structure-activity relationships. Although LPKTA itself has not been explicitly used in such studies, its design parallels the logic of employing short peptides to dissect biological mechanisms.

Biological Relevance of Pentapeptide Sequences

Pentapeptides like LPKTA serve as minimal functional units in larger biomolecular systems. In bacterial cell wall biosynthesis , pentapeptide motifs (e.g., L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala) are critical precursors for peptidoglycan cross-linking, a process targeted by β-lactam antibiotics. While LPKTA does not naturally occur in this pathway, its lysine and threonine residues mirror the charged and hydroxyl-containing side chains essential for molecular recognition in analogous systems.

In protein engineering , pentapeptides influence folding and stability. Pentapeptide repeat proteins (PRPs), characterized by tandem repeats of five-residue sequences, adopt right-handed β-helical structures that mediate nucleic acid binding or protein-protein interactions. Although LPKTA lacks the repetitive architecture of PRPs, its proline and lysine residues could hypothetically participate in similar helical conformations under specific conditions.

Properties

CAS No. |

821772-92-3 |

|---|---|

Molecular Formula |

C24H44N6O7 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |

InChI Key |

AWCXDCPKDMWILC-QSMSVPEVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and C-Terminal Anchoring

The synthesis begins with anchoring the C-terminal alanine residue to a resin. Two resins are commonly employed:

- 2-Chlorotrityl Chloride Resin : Offers acid-labile anchoring, enabling mild cleavage conditions (20% hexafluoroisopropanol in dichloromethane).

- Rink Amide Resin : Provides amide-linked peptides upon cleavage with trifluoroacetic acid (TFA).

The loading efficiency is typically verified via quantitative ninhydrin testing, ensuring >95% coupling success before proceeding.

Iterative Deprotection and Coupling

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for temporary α-amino protection. Each cycle involves:

- Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups.

- Coupling : Amino acids (4 equivalents) are activated with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF.

Side-chain protections include:

Cleavage and Global Deprotection

Final cleavage uses TFA containing scavengers (e.g., triisopropylsilane, water) to remove side-chain protections and release the peptide from the resin. Typical conditions:

Solution-Phase Fragment Condensation

Solution-phase synthesis is preferred for large-scale production. The pentapeptide is assembled via fragment coupling:

Protected Fragment Synthesis

Fragment Coupling

The fragments are condensed using mixed anhydride or active ester methods:

Global Deprotection

Final deprotection employs hydrogenolysis (Pd/C, H2) for Cbz groups and TFA for Boc/t-Bu groups.

Enzymatic Synthesis Using l-Amino Acid Ligases

Recent advances utilize ATP-dependent ligases for greener synthesis. TabS ligase from Pseudomonas syringae catalyzes condensation of unprotected amino acids:

Substrate Specificity and Optimization

TabS exhibits broad specificity, accepting lysine, threonine, and proline without side-chain protection. Reaction conditions:

Stepwise Synthesis

Due to TabS’s dipeptide selectivity, Leu-Pro-Lys-Thr-Ala requires sequential reactions:

- Leu + Pro → Leu-Pro (yield: 77%)

- Leu-Pro + Lys → Leu-Pro-Lys (yield: 62%)

- Thr + Ala → Thr-Ala (yield: 96%)

- Fragment coupling via TabS.

Recombinant DNA Technology

While less common for short peptides, recombinant methods offer potential for high-yield production:

Fusion Protein Design

The pentapeptide sequence is cloned into a fusion partner (e.g., thioredoxin) in E. coli expression vectors. Codon optimization for lysine (AAA) and proline (CCG) enhances expression.

Post-Translational Processing

- CNBr Cleavage : Methionine residues introduced flanking the peptide enable cleavage.

- Purification : Affinity chromatography (Ni-NTA for His-tagged fusions) yields >90% purity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SPPS | 60–75 | 90–95 | High | Moderate |

| Solution-Phase | 70–85 | 85–90 | Moderate | Low |

| Enzymatic | 50–65 | 80–88 | Low | High |

| Recombinant | 30–50 | >95 | High | Very High |

Challenges and Optimization Strategies

Racemization

Proline’s secondary amine reduces racemization risk, but lysine and threonine require low-temperature coupling (0–4°C) to minimize epimerization.

Solubility Issues

The hydrophobic leucine-proline segment necessitates solvent optimization:

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

Peptide bonds in this compound can undergo hydrolysis, breaking the amide linkages between amino acids. The susceptibility of each bond depends on the sequence and reaction conditions.

Example : Under strong acidic conditions, the Thr-Ala bond may hydrolyze first, releasing individual amino acids .

Oxidation of Amino Acid Residues

Oxidation reactions target reactive side chains:

| Residue | Oxidation Site | Products | Conditions |

|---|---|---|---|

| Lysine (K) | ε-amino group | Ketones, aldehydes, or hydroxylamines | Strong oxidizing agents (e.g., H₂O₂) |

| Threonine (T) | Hydroxyl group | Ketone or carboxylic acid derivatives | Oxidative stress environments |

| Proline (P) | Cyclic amine | Oxidized proline derivatives | High pH or peroxide exposure |

Lysine’s ε-amino group (pKa 10.53) is particularly reactive under alkaline conditions .

Enzymatic Interactions

The peptide’s stability and reactivity are influenced by enzymatic processes:

-

Proline Influence : The Pro residue disrupts α-helix formation and reduces susceptibility to many proteases, potentially extending the peptide’s half-life in biological systems .

-

ATP-Dependent Ligases : Enzymes like l-amino acid ligase (Lal) from Pseudomonas syringae can catalyze peptide bond formation in reverse reactions, though this is less relevant for degradation .

Stability Under Varying Conditions

Structural Analysis

The peptide’s sequence (Leu-Pro-Lys-Thr-Ala) dictates its chemical behavior:

-

Hydrophobic Core : Leucine and proline contribute to structural rigidity.

-

Polar Residues : Lysine and threonine enable hydrogen bonding or ionic interactions.

Scientific Research Applications

The biological activity of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is primarily attributed to its interaction with specific molecular targets. Key areas of research include:

- Protein Synthesis : This peptide may enhance protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, facilitating the translation of mRNA into proteins.

- Cell Signaling : It has been shown to modulate signaling pathways related to cell growth and differentiation, potentially impacting muscle growth and recovery.

- Antioxidant Properties : Certain peptides exhibit antioxidant effects, which can reduce oxidative stress and protect against cellular damage in various diseases .

Therapeutic Applications

This compound has been explored for potential therapeutic uses:

- Muscle Recovery : Research indicates that supplementation with amino acids can improve functional status and lean tissue mass in older adults. For instance, studies have shown that L-leucine-enriched essential amino acid supplements can enhance muscle strength and physical performance .

- Drug Delivery Systems : The peptide's ability to interact with cellular receptors makes it a candidate for targeted drug delivery systems, improving the efficacy of therapeutic agents.

- Biomarkers for Disease : Investigations are ongoing into the use of this compound as a biomarker for certain diseases, potentially aiding in early diagnosis and treatment strategies.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Peptide-Based Materials : Its unique properties allow it to be incorporated into materials designed for drug delivery or tissue engineering.

- Analytical Standards : The compound serves as a standard in various analytical techniques, enhancing the accuracy of peptide analysis.

Case Study 1: Muscle Recovery in Older Adults

A double-blind study examined the effects of essential amino acid supplementation containing L-leucine on older adults. Participants who received higher concentrations of L-leucine showed significant improvements in lean tissue mass and functional performance metrics such as grip strength and walking distance over a 12-week period .

Case Study 2: Drug Delivery Mechanisms

Research has highlighted the potential of using peptides like this compound in drug delivery systems. The peptide's ability to bind selectively to certain receptors enhances the targeted delivery of therapeutic agents, thereby increasing their efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes like proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Features and Sequence Variations

The following peptides exhibit structural similarities or functional overlaps with L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine:

| Compound Name (Sequence) | Key Residues/Modifications | Molecular Formula | Molecular Weight (Da) | Evidence ID |

|---|---|---|---|---|

| This compound | Leu-Pro-Lys-Thr-Ala | Estimated C₂₄H₄₃N₅O₇ | ~550–650 | [1] |

| L-Alanine (918486-39-2) | Extended chain with Tyr, Ile, Gln, Phe, Glu | C₇₈H₁₂₄N₂₀O₁₉ | 1,645.94 | [3] |

| L-LEUCINE (C32H57N9O13) | Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser-Leu | C₃₂H₅₇N₉O₁₃ | 775.85 | [5] |

| L-Proline (174753-70-9) | Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro | C₄₅H₇₀N₈O₁₄ | 982.55 | [7] |

| L-ALANINE (851379-45-8) | Arg-Pro-Pro-Met-Ala-Lys-Thr | C₃₇H₆₆N₁₂O₁₀S | 871.06 | [10] |

| L-Threonine (868677-33-2) | Thr-Leu-His-Leu-Ser-Pro-Ala | C₃₃H₅₅N₉O₁₀ | 737.84 | [14] |

Key Observations :

- Chain Length : The target pentapeptide is shorter than many analogs (e.g., [3], [5], [7]), which may affect bioavailability and membrane permeability.

- Charged Residues : Unlike the lysine-rich L-ALANINE (851379-45-8) , the target peptide has a single lysine, limiting its cationic character.

- Hydrophobic Content : Peptides like L-Proline (174753-70-9) have higher proline content, enhancing rigidity, whereas the target balances hydrophobicity (Leu, Pro, Ala) with polar residues (Lys, Thr).

Physicochemical Properties

Critical physicochemical parameters include solubility, stability, and acid-base behavior:

Insights :

- The target peptide’s solubility is intermediate, influenced by competing hydrophobic and hydrophilic residues.

- Stability may be compromised under extreme pH due to Thr and Lys reactivity, whereas proline-rich peptides (e.g., [7]) exhibit greater conformational stability .

- Sulfur-containing peptides like L-ALANINE (851379-45-8) face oxidation risks, absent in the target compound.

Biological Activity

L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine (L5) is a pentapeptide composed of five amino acids: leucine, proline, lysine, threonine, and alanine. This unique sequence imparts distinct structural and functional properties, making it a subject of interest in biochemical and pharmacological research. The compound's molecular weight is approximately 528.6 g/mol, and its combination of hydrophobic and hydrophilic residues facilitates diverse interactions with biological targets.

Structural Properties

The structural configuration of L5 allows it to engage in various molecular interactions. The hydrophobic amino acids (leucine and proline) contribute to the peptide's stability in membrane environments, while the hydrophilic residues (lysine, threonine, and alanine) enhance its solubility in aqueous solutions. This duality is crucial for its biological activity, influencing protein-protein interactions and cellular signaling pathways.

Biological Functions

Research indicates that L5 may modulate several cellular processes, including:

- Cell Proliferation : L5 has been shown to influence cell growth rates by interacting with specific receptors or enzymes that regulate proliferation.

- Differentiation : The peptide can affect the differentiation of various cell types, potentially impacting tissue development and repair mechanisms.

- Apoptosis : L5 may play a role in apoptotic pathways, affecting cell survival and death through modulation of signaling cascades.

L5's biological activity is primarily attributed to its ability to bind to specific molecular targets within cells. Studies have suggested that it can inhibit or activate critical signaling pathways essential for cellular functions such as growth or apoptosis. For instance, it may interact with aminoacyl-tRNA synthetases (aaRS), which are pivotal in protein synthesis and have been explored as targets for antimicrobial agents .

Case Studies

- Interaction with Aminoacyl-tRNA Synthetases :

- Protein-Protein Interactions :

- Cellular Signaling Pathways :

Applications in Research

L5 has diverse applications across multiple fields:

- Biochemistry : Used as a model peptide for studying peptide synthesis and modification techniques.

- Pharmacology : Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

- Material Science : Investigated for developing peptide-based materials due to its unique structural properties .

Comparative Analysis

To better understand the biological activity of L5 in relation to other peptides, a comparative analysis is presented below:

| Peptide Name | Composition | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound (L5) | Leu-Pro-Lys-Thr-Ala | Modulates signaling pathways; antimicrobial potential | Drug delivery; vaccine development |

| Glycyl-L-leucine | Gly-Leu | Alters enzyme properties; affects tRNA synthetase | Antimicrobial research |

| L-Alanylleucyl-threonyl-lysyl-prolyl-alanine | Ala-Leu-Thr-Lys-Pro-Ala | Potential antiangiogenic effects | Cancer research |

Q & A

Q. Basic Research Focus

- HPLC and MS : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with ESI-MS to confirm molecular weight (>95% purity threshold) .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to assess helical propensity, particularly around proline residues .

Advanced Consideration : Employ NMR spectroscopy (e.g., 2D NOESY) in D₂O to resolve backbone dynamics and identify transient conformations influenced by lysine’s charge state .

What strategies are recommended to resolve contradictions in reported bioactivity data for this peptide?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from:

- Batch variability : Validate synthesis protocols using MALDI-TOF and amino acid analysis to rule out truncation or oxidation artifacts .

- Assay conditions : Test activity under physiological ionic strength and pH, as lysine’s charge and threonine’s hydroxyl group are sensitive to microenvironment changes .

- Orthogonal assays : Combine in vitro cell-based assays with biophysical methods (e.g., surface plasmon resonance) to confirm target binding specificity .

How can researchers investigate the peptide’s mechanism of action in modulating enzyme or receptor activity?

Q. Advanced Research Focus

- Mutagenesis studies : Replace threonine (position 4) with serine to assess hydroxyl group necessity in binding .

- Kinetic assays : Use stopped-flow fluorimetry to measure binding kinetics with putative targets (e.g., proteases or GPCRs) .

- Molecular docking : Model interactions using Rosetta or AutoDock, focusing on proline’s role in inducing kinks that facilitate receptor docking .

What methodologies are effective in studying the peptide’s stability and degradation pathways in biological systems?

Q. Basic Research Focus

- Serum stability assays : Incubate with human serum at 37°C, sampling at intervals (0, 1, 4, 24h) for HPLC analysis to identify proteolytic cleavage sites (e.g., lysine-threonine bonds) .

- pH stability : Monitor degradation via LC-MS in buffers ranging from pH 2–9 to simulate gastrointestinal and lysosomal environments .

Advanced Consideration : Apply radiolabeling (³H or ¹⁴C) to trace metabolic fate in vivo, coupled with PET imaging for biodistribution studies .

How should researchers design experiments to validate the peptide’s role in cell signaling pathways?

Q. Advanced Research Focus

- Knockdown/overexpression models : Use siRNA or CRISPR to silence putative receptors, then measure downstream signaling (e.g., phosphorylation cascades) via Western blot .

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes linked to lysine-mediated epigenetic regulation .

- Live-cell imaging : Tag the peptide with FITC or TAMRA to visualize internalization and subcellular localization in real time .

What computational tools are best suited for predicting this peptide’s physicochemical properties and interactions?

Q. Basic Research Focus

- Peptide property calculators : Use ExPASy ProtParam to estimate pI (likely ~9.5 due to lysine’s ε-amino group) and grand average hydropathy (GRAVY) .

- MD simulations : Run GROMACS simulations to model folding pathways, emphasizing proline’s impact on conformational sampling .

Advanced Consideration : Apply machine learning (e.g., AlphaFold2) to predict tertiary structure and solvent accessibility of the threonine-alanine terminus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.